
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically begins with 2-chloropyridine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: In industrial settings, the production of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in product quality.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amino alcohols, and carbonyl compounds.
科学研究应用
Chemistry:
Catalysis: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used in research to understand various biochemical pathways and their regulation.
Medicine:
Pharmaceuticals: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
(2S)-2-amino-2-(2-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol makes it more reactive in substitution reactions compared to its bromine and fluorine analogs.
Biological Activity: The specific interactions of the chlorine-substituted compound with biological targets may differ, leading to unique biological effects and potential therapeutic applications.
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI 键 |
VZCRYMQOVNCKPS-ZCFIWIBFSA-N |
手性 SMILES |
C1=CN=C(C=C1[C@@H](CO)N)Cl |
规范 SMILES |
C1=CN=C(C=C1C(CO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
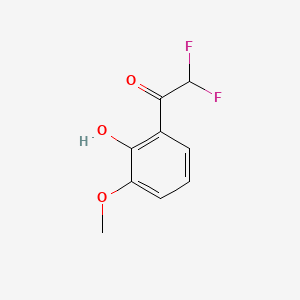
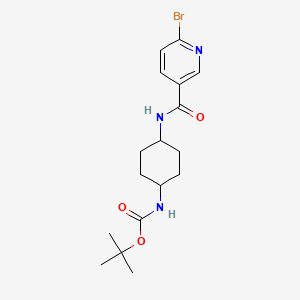
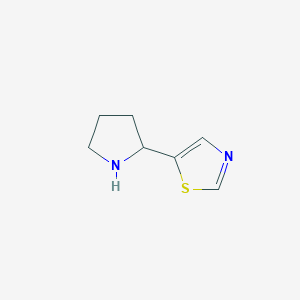


![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

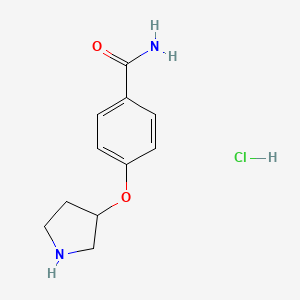
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
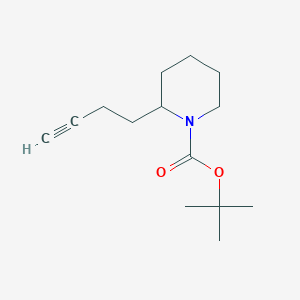

![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
